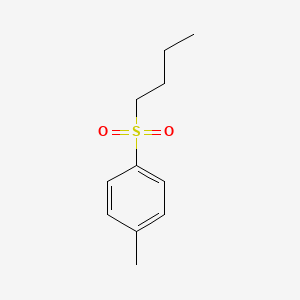

Sulfone, butyl p-tolyl

説明

パラトルエンブチルスルホン: は、分子式がC11H16O2S の有機化合物です。スルホンファミリーのメンバーであり、2つの炭素原子にスルホニル官能基が付加されているのが特徴です。 この化合物は、有機合成における汎用性と、医薬品化学や材料科学など、さまざまな分野での用途で知られています .

特性

CAS番号 |

7569-36-0 |

|---|---|

分子式 |

C11H16O2S |

分子量 |

212.31 g/mol |

IUPAC名 |

1-butylsulfonyl-4-methylbenzene |

InChI |

InChI=1S/C11H16O2S/c1-3-4-9-14(12,13)11-7-5-10(2)6-8-11/h5-8H,3-4,9H2,1-2H3 |

InChIキー |

GQNSNCZNXFDRRL-UHFFFAOYSA-N |

正規SMILES |

CCCCS(=O)(=O)C1=CC=C(C=C1)C |

製品の起源 |

United States |

準備方法

合成経路と反応条件:

工業生産方法: スルホンの工業生産は、通常、効率的かつ費用対効果の高い酸化剤を使用する大規模酸化プロセスで行われます。 酸化剤と反応条件の選択は、最終生成物の目的とする収率と純度に依存します .

化学反応の分析

科学研究の用途

化学: パラトルエンブチルスルホンは、有機合成におけるビルディングブロックとして使用されます。 炭素-炭素結合を形成するための新しい合成方法の開発に特に役立ちます.

生物学と医学: 医薬品化学では、スルホンは潜在的な治療的特性について調査されています。 特に特定の生物活性を持つ分子の設計における、医薬品開発における役割について調査されています.

産業: スルホンは、ポリマーやその他の材料の生産に使用されています。 その安定性と反応性は、高性能材料の製造など、さまざまな産業用途に適しています.

科学的研究の応用

Chemistry: Sulfone, butyl p-tolyl is used as a building block in organic synthesis. It is particularly valuable in the development of new synthetic methodologies for creating carbon-carbon bonds .

Biology and Medicine: In medicinal chemistry, sulfones are explored for their potential therapeutic properties. They are investigated for their role in drug development, particularly in the design of molecules with specific biological activities .

Industry: Sulfones are used in the production of polymers and other materials. Their stability and reactivity make them suitable for various industrial applications, including the manufacture of high-performance materials .

作用機序

類似の化合物との比較

類似の化合物:

- オルトトルエンブチルスルホン

- パラトルエンブチルスルフィド

- ベンジルパラトルエンスルホン

- ペンチルパラトルエンスルホン

- フェニルパラトルエンスルホン

- シクロヘキシルパラトルエンスルホン

- フェネチルパラトルエンスルホン

- イソプロピルパラトルエンスルホン

- ブロモメチルパラトルエンスルホン

- アリルパラトルエンスルホン

独自性: パラトルエンブチルスルホンは、その特定の構造配置により、他のスルホンとは異なる反応性と安定性を示すため、ユニークです。 ブチル基とパラトルエン基は、その化学的挙動に影響を与え、特定の合成用途に適しています.

類似化合物との比較

- Butyl o-tolyl sulfone

- Butyl p-tolyl sulfide

- Benzyl p-tolyl sulfone

- Pentyl p-tolyl sulfone

- Phenyl p-tolyl sulfone

- Cyclohexyl p-tolyl sulfone

- Phenethyl p-tolyl sulfone

- Isopropyl p-tolyl sulfone

- Bromomethyl p-tolyl sulfone

- Allyl p-tolyl sulfone

Uniqueness: Sulfone, butyl p-tolyl is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to other sulfones. Its butyl and p-tolyl groups influence its chemical behavior, making it suitable for specific synthetic applications .

Q & A

Q. What are the established synthetic routes for preparing butyl p-tolyl sulfone derivatives, and how do reaction conditions influence yield and purity?

- Methodological Answer : Butyl p-tolyl sulfone derivatives are synthesized via nucleophilic substitution or oxidation of sulfides. For example, allyl p-tolyl sulfone can be prepared by oxidizing the corresponding sulfide with peracetic acid in chloroform . Reaction conditions (e.g., solvent polarity, temperature, and oxidizing agent) critically affect yield. For instance, hydrogenation of intermediates over palladium-charcoal in ethanol (3.5 atm, 4 hours) ensures selective reduction of double bonds without cleaving the sulfone group . Purity is confirmed via melting point analysis and elemental composition (e.g., C: 64.96%, S: 13.34% for (3,3-dimethyl)butyl p-tolyl sulfone) .

Q. How can spectroscopic techniques (e.g., IR, NMR, MS) be used to confirm the structure of butyl p-tolyl sulfone derivatives?

- Methodological Answer :

- IR Spectroscopy : Characteristic peaks for sulfones include S=O symmetric/asymmetric stretching vibrations at 1290–1398 cm⁻¹ .

- NMR : Aromatic protons (p-tolyl group) appear as a doublet (δ 7.2–7.4 ppm), while alkyl protons (butyl chain) show multiplet splitting (δ 1.0–2.5 ppm). Sulfone-attached carbons are deshielded (e.g., 48.18 ppm for CH₂ in alkyl sulfones) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 399 for cinnamyl p-tolyl sulfone) and fragmentation patterns (e.g., loss of -SO₂ groups) validate structural assignments .

Advanced Research Questions

Q. How do steric and electronic effects in butyl p-tolyl sulfone derivatives influence their reactivity in bromination or cycloaddition reactions?

- Methodological Answer : Steric hindrance from the p-tolyl group slows bromination kinetics. For example, bromine addition to α,β-unsaturated sulfones (e.g., styryl p-tolyl sulfone) follows second-order kinetics, with rate constants (k₂) varying by 10-fold depending on substituent position . Conjugation between the sulfonyl group and double bonds (e.g., in cinnamyl p-tolyl sulfone) reduces reactivity due to electron withdrawal . Cycloaddition with ethynyl p-tolyl sulfone requires precise stoichiometry and nickel catalysis to form carbaryl glycosides .

Q. What analytical approaches resolve contradictions in kinetic data for sulfone-mediated reactions (e.g., inconsistent rate constants)?

- Methodological Answer :

- Control Experiments : Verify reagent purity (e.g., bromine purified via freezing and decanting to remove impurities) .

- Concentration Dependence : Test rate constants at multiple concentrations (e.g., M/30 vs. M/60) to confirm reaction order .

- Statistical Validation : Use triplicate measurements with ≤2% average deviation in rate constants . Contradictions may arise from solvent polarity effects or competing reaction pathways (e.g., radical vs. ionic mechanisms).

Q. How can hydrogenation and derivatization strategies optimize the functionalization of butyl p-tolyl sulfone for material science applications?

- Methodological Answer : Hydrogenation over Pd/C selectively reduces unsaturated bonds (e.g., converting allyl p-tolyl sulfone to (1,2,2-trimethyl)propyl p-tolyl sulfone) without cleaving the sulfone group . Derivatization via nucleophilic substitution (e.g., using sodium p-tolyl sulfinate) enables coupling with aryl halides under nickel catalysis to form carbaryl compounds .

Data Analysis and Reporting

Q. What are best practices for documenting and presenting sulfone synthesis data to ensure reproducibility?

- Methodological Answer :

- Appendix Inclusion : Provide raw data (e.g., NMR spectra, chromatograms), statistical calculations, and detailed protocols (e.g., solvent purification steps) in appendices .

- Standardization : Report reaction yields as "isolated yield" (mass-based) and purity via melting point ranges ±1°C .

- Error Analysis : Disclose deviations in elemental analysis (e.g., "Found: C, 41.79% vs. Calcd: 42.08%") and instrument precision (e.g., ±0.1°C for thermostats) .

Q. How can researchers address discrepancies between theoretical and experimental spectral data for sulfone derivatives?

- Methodological Answer :

- Computational Modeling : Compare experimental IR/NMR with DFT-calculated spectra (e.g., using Gaussian software) to identify anomalies.

- Isotopic Labeling : Use deuterated solvents or ¹³C-labeled reagents to confirm peak assignments .

- Cross-Validation : Correlate MS fragmentation patterns with synthetic intermediates (e.g., m/z 370 for M - 29 fragments in bisdithiolothiazine adducts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。